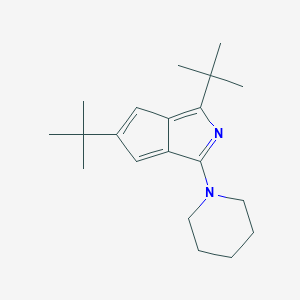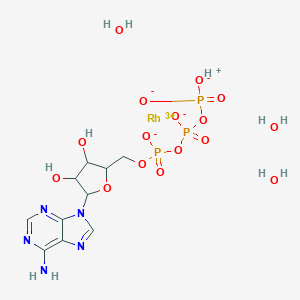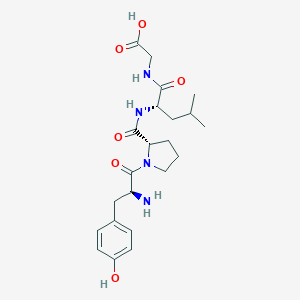
Tyrosyl-prolyl-leucyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-prolyl-leucyl-glycine, commonly known as YPLG, is a small peptide consisting of four amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, drug design, and biotechnology.
Wirkmechanismus
The mechanism of action of YPLG is not fully understood, but it is believed to involve the regulation of various signaling pathways in the cell. YPLG has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. YPLG has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
YPLG has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that YPLG can protect cells from oxidative stress and reduce inflammation. YPLG has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that YPLG can reduce inflammation in animal models of disease, such as colitis and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of YPLG is its stability, which makes it an ideal candidate for use in lab experiments. YPLG is also relatively easy to synthesize using standard peptide synthesis techniques. However, one limitation of YPLG is its low solubility, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of YPLG is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of YPLG. One area of research is the development of YPLG-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of YPLG, which could lead to the development of more potent and selective YPLG analogs. Additionally, YPLG could be used as a model system for the study of protein folding and stability, which could have implications for the development of novel therapeutics.
Synthesemethoden
YPLG can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of peptides in solution. Both methods have been successfully used to synthesize YPLG, and the choice of method depends on the specific application and the desired purity of the final product.
Wissenschaftliche Forschungsanwendungen
YPLG has been extensively studied for its potential applications in various scientific fields. In biomedical research, YPLG has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YPLG has also been investigated for its potential use in drug design, as it can act as a scaffold for the development of novel drugs with improved efficacy and selectivity. In biotechnology, YPLG has been used as a model system for studying protein folding and stability.
Eigenschaften
CAS-Nummer |
113480-19-6 |
|---|---|
Molekularformel |
C22H32N4O6 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H32N4O6/c1-13(2)10-17(20(30)24-12-19(28)29)25-21(31)18-4-3-9-26(18)22(32)16(23)11-14-5-7-15(27)8-6-14/h5-8,13,16-18,27H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,31)(H,28,29)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
WPXFILQZNKUYQO-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Andere CAS-Nummern |
113480-19-6 |
Sequenz |
YPLG |
Synonyme |
Tyr-Pro-Leu-Gly tyrosyl-prolyl-leucyl-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






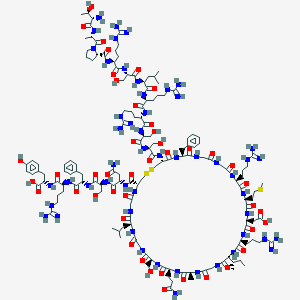
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

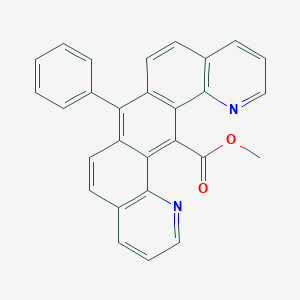
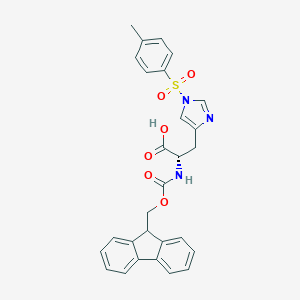
![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)



